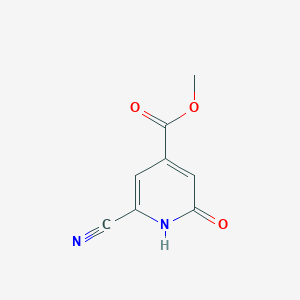

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

説明

6-シアノ-2-オキソ-1,2-ジヒドロピリジン-4-カルボン酸メチルは、ジヒドロピリジンファミリーに属する合成有機化合物です。この化合物は、6位にシアノ基、2位にオキソ基、4位にカルボン酸エステルを有するピリジン環構造を特徴としています。

2. 製法

合成経路と反応条件: 6-シアノ-2-オキソ-1,2-ジヒドロピリジン-4-カルボン酸メチルは、メチルアシルピルベートとマロンジニトリルおよびシアノアセトアミドを反応させることで合成できます。この反応は、通常、トリエチルアミン存在下、エタノール中、40°Cの穏和な条件下で行われます 。目的生成物の収率は52〜75%です。

工業的生産方法: この化合物の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチには、ラボスケールの合成を大規模生産用に最適化することが含まれます。これには、高純度の出発原料の入手可能性、反応条件の制御、効率的な精製技術の実施が保証されます。

特性

CAS番号 |

853029-95-5 |

|---|---|

分子式 |

C8H6N2O3 |

分子量 |

178.14 g/mol |

IUPAC名 |

methyl 2-cyano-6-oxo-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11) |

InChIキー |

FJFOUVOURNLHOO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC(=O)NC(=C1)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through the reaction of methyl acylpyruvates with malononitrile and cyanoacetamide. The reaction typically occurs under mild conditions in ethanol at 40°C in the presence of triethylamine . The yields of the desired product range from 52% to 75%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, maintaining controlled reaction conditions, and implementing efficient purification techniques.

化学反応の分析

反応の種類: 6-シアノ-2-オキソ-1,2-ジヒドロピリジン-4-カルボン酸メチルは、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するピリジン誘導体を形成するように酸化することができます。

還元: 還元反応は、オキソ基をヒドロキシル基に変換することができます。

置換: 適切な条件下では、シアノ基を他の求核剤で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤を置換反応で使用することができます。

主な生成物:

酸化: ピリジン誘導体。

還元: ヒドロキシル化ジヒドロピリジン誘導体。

置換: 使用した求核剤に応じて、さまざまな置換ジヒドロピリジン誘導体。

4. 科学研究への応用

6-シアノ-2-オキソ-1,2-ジヒドロピリジン-4-カルボン酸メチルは、いくつかの科学研究への応用があります。

化学: これは、より複雑な有機分子の合成における中間体として役立ちます。

生物学: この化合物は、酵素阻害や受容体調節を含む潜在的な生物活性について研究されています。

医学: 研究では、特に心臓血管および抗癌療法における創薬におけるファーマコフォアとしての可能性を探求しています。

産業: これは、新素材や化学プロセスの開発に使用されています。

科学的研究の応用

Medicinal Chemistry Applications

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate has been explored for its potential as a pharmacophore in drug design. Its structural characteristics make it a candidate for the development of:

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the cyano group can enhance activity against resistant bacterial strains.

- Anti-inflammatory Drugs : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been documented, suggesting potential therapeutic uses in treating conditions like arthritis.

- Anticancer Agents : Research indicates that certain derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Organic Synthesis

In organic chemistry, methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a versatile intermediate in various synthetic pathways:

- Hantzsch Reaction : This compound can be synthesized via the Hantzsch reaction, which forms dihydropyridines through the condensation of aldehydes, β-keto esters, and ammonium acetate. This method demonstrates the compound's utility in generating complex heterocycles.

- Michael Additions : It acts as an electrophile in Michael addition reactions, allowing for the formation of new carbon-carbon bonds, which is crucial for constructing larger molecular frameworks.

- Cyclization Reactions : The compound can undergo cyclization to form more complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry.

Material Science Applications

The properties of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate extend beyond organic synthesis and medicinal chemistry into material science:

- Polymer Chemistry : The compound can be utilized as a monomer for synthesizing polymers with specific functionalities. Its reactive sites allow for copolymerization with other monomers to create materials with tailored properties.

- Dyes and Pigments : Due to its chromophoric characteristics, derivatives of this compound have been investigated for use in dye formulations, providing vibrant colors with good stability.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate against Staphylococcus aureus. The results indicated that specific modifications to the cyano group significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Synthesis of Heterocycles

Research documented in Synthetic Communications highlighted the use of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate as an intermediate in synthesizing novel heterocyclic compounds through Hantzsch reactions. This study demonstrated the efficiency and versatility of this compound in generating complex structures .

作用機序

6-シアノ-2-オキソ-1,2-ジヒドロピリジン-4-カルボン酸メチルの作用機序は、特定の分子標的との相互作用に関係しています。たとえば、類似の化合物は、ヒトウリジンホスホリラーゼ-1などの酵素を阻害することが示されており、細胞周期停止および老化を介して細胞増殖を抑制する 。関与する経路には、RNA合成と細胞代謝の調節が含まれます。

類似の化合物:

2-オキソ-4-シアノ-1,2-ジヒドロピリジン-3-カルボキサミド: これらの化合物は、抗増殖活性を示し、癌治療における可能性について研究されています.

6-ヒドロキシ-4-メチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボニトリル: これらの化合物は、染料や顔料の合成に使用されます.

独自性: 6-シアノ-2-オキソ-1,2-ジヒドロピリジン-4-カルボン酸メチルは、ピリジン環上の特定の置換パターンにより、独特の化学反応性と潜在的な生物活性を持つ点が特徴です。シアノ基、オキソ基、カルボン酸エステルを組み合わせることで、有機合成における汎用性の高い中間体となり、創薬のための有望な候補となります。

類似化合物との比較

2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds exhibit antiproliferative activity and are studied for their potential in cancer therapy.

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds are used in the synthesis of dyes and pigments.

Uniqueness: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyano group, oxo group, and carboxylate ester makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

生物活性

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- CAS Number : 98436-89-6

- IUPAC Name : Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate

Biological Activity Overview

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits a range of biological activities, primarily related to its antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. The antiproliferative activity is often quantified using the half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 0.069 | |

| MDA-MB-231 (breast cancer) | 0.0046 | |

| A549 (lung cancer) | 9.0 | |

| PC3 (prostate cancer) | 0.058 |

The data indicates that modifications in the chemical structure of the compound can significantly enhance its antiproliferative activity. For instance, the introduction of -OH groups has been shown to lower IC₅₀ values across various cell lines, indicating improved efficacy in inhibiting cell growth.

The mechanism by which methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its antiproliferative effects is thought to involve interaction with cellular components that regulate cell cycle progression and apoptosis. The presence of electron-withdrawing groups such as cyano and carbonyl enhances the compound's ability to penetrate cell membranes and interact with target biomolecules.

Structure-Activity Relationships (SAR)

The biological activity of methyl 6-cyano-2-oxo-1,2-dihydropyridine derivatives has been extensively studied to identify structural features that enhance their pharmacological properties:

- Functional Groups : The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups has been associated with increased antiproliferative activity.

- Positioning of Substituents : Substituents at different positions on the pyridine ring can either enhance or diminish biological activity, highlighting the importance of precise molecular design.

- Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics showed better interactions with cell membranes, facilitating cellular uptake and enhancing biological efficacy.

Case Studies

Several case studies highlight the therapeutic potential of methyl 6-cyano-2-oxo-1,2-dihydropyridine derivatives:

- Study on Antitumor Activity : A study published in MDPI reported that derivatives with specific substitutions exhibited significant antitumor properties against multiple cancer types, including breast and lung cancers .

- Neuroprotective Effects : Research indicates that some derivatives may possess neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that these compounds can modulate metabolic pathways, further underscoring their versatility in biochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。